molecular formula C17H15N5OS B279271 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

カタログ番号 B279271
分子量: 337.4 g/mol
InChIキー: PYFYWBFFKFYGHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, also known as DPTM, is a compound with potential applications in scientific research. DPTM has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

作用機序

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been shown to modulate the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be one of the key factors in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have a range of biochemical and physiological effects, including an increase in the inhibitory effects of GABA, a decrease in the excitatory effects of glutamate, and an inhibition of the aggregation of amyloid-beta peptides. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to have anxiolytic and anticonvulsant effects.

実験室実験の利点と制限

One advantage of using 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its ability to selectively modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. However, one limitation is that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One direction is the development of more selective compounds that can modulate the activity of GABA-A receptors without having off-target effects. Another direction is the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in animal models of Alzheimer's disease, to determine its potential as a therapeutic agent. Additionally, the use of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in combination with other drugs may have synergistic effects and could be explored as a potential treatment for various disorders.

合成法

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium hydride and methyl iodide. Another method involves the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium azide and copper(I) iodide.

科学的研究の応用

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

特性

製品名

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

分子式

C17H15N5OS

分子量

337.4 g/mol

IUPAC名

6-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-6-7-13(9-12(11)2)23-10-15-21-22-16(19-20-17(22)24-15)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3

InChIキー

PYFYWBFFKFYGHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

正規SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。